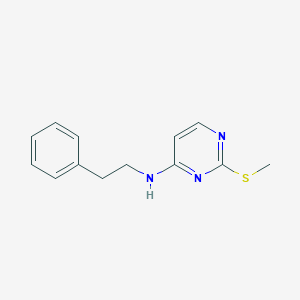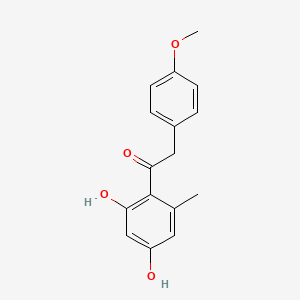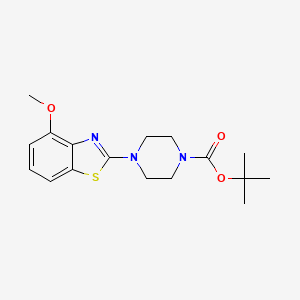
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as MSPE, is an organic compound with a molecular formula of C10H12N2S. This compound is a member of the pyrimidine family and has a variety of applications in organic chemistry and medicinal chemistry. MSPE has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a building block for other compounds. In
Applications De Recherche Scientifique
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to act as a building block for other compounds. In particular, this compound has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This could potentially be used to reduce the toxic side effects of certain drugs.
Mécanisme D'action
The exact mechanism of action of 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition results in a decrease in the metabolism of the drug and an increase in its efficacy. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have an anti-cancer effect.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have an anti-cancer effect. Additionally, this compound has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This could potentially be used to reduce the toxic side effects of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine has several advantages for lab experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, this compound can be synthesized in a variety of ways, making it an attractive option for researchers. However, this compound also has several limitations. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the exact effects of the compound in different contexts. Additionally, this compound has not been tested extensively in vivo, meaning that its effects in humans are still largely unknown.
Orientations Futures
There are several potential future directions for 2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine research. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to better understand the exact mechanism of action of this compound and to develop more efficient methods of synthesis. Additionally, further research could be conducted to investigate the potential therapeutic uses of this compound in humans, as well as its potential side effects. Finally, further research could be conducted to investigate the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Méthodes De Synthèse
2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized through several different methods. One of the most common methods is the condensation reaction between 2-aminobenzenesulfonic acid and 2-phenylethylamine in the presence of sodium hydroxide. This reaction produces this compound as a white solid. Other methods of synthesis include the reaction between 2-aminobenzenesulfonyl chloride and 2-phenylethylamine, the reaction between 2-aminobenzenesulfonyl chloride and phenylhydrazine, and the reaction between 2-aminobenzenesulfonic acid and phenylhydrazine.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-17-13-15-10-8-12(16-13)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLHOHPEKDRIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6434603.png)

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)


![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)